molecular formula C9H8BrF3O B1376082 2-(Bromomethyl)-4-methoxy-1-(trifluoromethyl)benzene CAS No. 1261682-10-3

2-(Bromomethyl)-4-methoxy-1-(trifluoromethyl)benzene

Cat. No. B1376082
CAS RN: 1261682-10-3
M. Wt: 269.06 g/mol
InChI Key: LHSPNSPWAGNDDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the site-selective Sonogashira cross-coupling of 1,4-dibromo-2-(trifluoromethyl)benzene affords functionalized alkynyl-substituted (trifluoromethyl)benzenes . Additionally, a variety of benzylic brominations were performed using N-bromosuccinimide in (trifluoromethyl)benzene with photochemical activation .

Scientific Research Applications

Synthesis and Organic Chemistry

2-(Bromomethyl)-4-methoxy-1-(trifluoromethyl)benzene is a versatile compound used as a precursor or building block in various synthetic protocols. It is integral in the creation of molecular wires, serving as a precursor for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations. These molecular structures are fundamental in the field of molecular electronics, contributing to the advancement of electronic devices on a molecular level (Stuhr-Hansen et al., 2005).

Steric and Electronic Effects in Chemistry

The compound also plays a role in studies exploring steric and electronic effects in chemical reactions. Its structural features, such as the trifluoromethyl group, are analyzed for their ability to transmit steric pressure, affecting the reactivity and selectivity of chemical reactions. This understanding is crucial in designing compounds with desired reactivity and stability, impacting fields like pharmaceuticals and material science (Schlosser et al., 2006).

Material Science and Polymer Chemistry

Furthermore, derivatives of this compound are used in material science and polymer chemistry. The compound's derivatives are employed in various polymerization reactions, contributing to the development of new materials with specific properties, such as conductivity, stability, or specific mechanical properties. This research is fundamental in advancing technologies in areas like coatings, adhesives, and specialty plastics (Dittmer et al., 1992).

Catalysis and Chemical Transformations

In the realm of catalysis, the compound's derivatives are instrumental in cross-coupling reactions, a cornerstone in the synthesis of complex organic molecules. This application is pivotal in pharmaceuticals, agrochemicals, and the synthesis of natural products, showcasing the compound's versatility and importance in synthetic organic chemistry (Deschamps et al., 2007).

properties

IUPAC Name

2-(bromomethyl)-4-methoxy-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-14-7-2-3-8(9(11,12)13)6(4-7)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSPNSPWAGNDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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